2-[3-(Methylthio)phenyl]-2-butanol

Catalog No.
S8278490
CAS No.
M.F
C11H16OS
M. Wt
196.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(Methylthio)phenyl]-2-butanol

Product Name

2-[3-(Methylthio)phenyl]-2-butanol

IUPAC Name

2-(3-methylsulfanylphenyl)butan-2-ol

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

InChI

InChI=1S/C11H16OS/c1-4-11(2,12)9-6-5-7-10(8-9)13-3/h5-8,12H,4H2,1-3H3

InChI Key

ZPAAPGXIUAALBW-UHFFFAOYSA-N

SMILES

CCC(C)(C1=CC(=CC=C1)SC)O

Canonical SMILES

CCC(C)(C1=CC(=CC=C1)SC)O

2-[3-(Methylthio)phenyl]-2-butanol is an organic compound characterized by its unique structure, which includes a butanol group attached to a phenyl ring substituted with a methylthio group. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.

, which include:

  • Oxidation: The hydroxyl group can be oxidized to yield 2-[3-(Methylthio)phenyl]-2-butanone when treated with oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The methylthio group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under basic conditions, using nucleophiles such as sodium methoxide or potassium tert-butoxide.

Research indicates that 2-[3-(Methylthio)phenyl]-2-butanol may possess biological activities, particularly in terms of antimicrobial and antioxidant properties. Its mechanism of action likely involves interaction with specific molecular targets, potentially modulating enzyme activities related to oxidative stress and inflammation .

The synthesis of 2-[3-(Methylthio)phenyl]-2-butanol typically involves the following steps:

  • Reaction of 3-(Methylthio)benzaldehyde: This compound reacts with a suitable Grignard reagent, such as ethylmagnesium bromide.
  • Hydrolysis: Following the formation of the Grignard complex, hydrolysis is performed to yield the alcohol.
  • Reaction Conditions: The synthesis usually requires anhydrous solvents and low temperatures to ensure stability during the reaction.

In industrial settings, continuous flow reactors and automated systems may enhance the efficiency and yield of production, alongside purification techniques like distillation and recrystallization.

2-[3-(Methylthio)phenyl]-2-butanol has several applications:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for potential therapeutic effects and biological activities.
  • Medicine: Explored for its role in drug development and potential therapeutic applications.
  • Industry: Utilized in producing specialty chemicals and materials.

Several compounds are structurally similar to 2-[3-(Methylthio)phenyl]-2-butanol. These include:

  • 2-[3-(Methylthio)phenyl]ethanol
  • 2-[3-(Methylthio)phenyl]propanol
  • 2-[3-(Methylthio)phenyl]pentanol

Uniqueness

The uniqueness of 2-[3-(Methylthio)phenyl]-2-butanol lies in its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for various applications.

Grignard Reaction-Based Synthesis

Grignard reagents provide a versatile pathway for constructing the tertiary alcohol framework of 2-[3-(Methylthio)phenyl]-2-butanol.

Benzylmagnesium Halide Precursors

Benzylmagnesium bromide derivatives serve as critical nucleophilic agents in forming the aromatic backbone. A representative synthesis involves:

  • Reagent preparation: Magnesium metal reacts with 3-(methylthio)benzyl bromide in anhydrous diethyl ether under inert atmospheres [5].
  • Nucleophilic addition: The resulting benzylmagnesium bromide attacks electrophilic carbonyl compounds, such as butyraldehyde derivatives, to form alkoxide intermediates [4] [6].
  • Acidic workup: Hydrolysis with dilute hydrochloric acid yields the target alcohol while regenerating magnesium salts [4].

Key parameters:

FactorOptimal Condition
SolventAnhydrous diethyl ether
Temperature0–25°C
Reaction time2–4 hours

This method achieves yields exceeding 65% when using stoichiometrically balanced reagents [4] [5].

Isobutylene Oxide Reactivity

Isobutylene oxide derivatives participate in ring-opening reactions with Grignard intermediates to construct branched alcohol frameworks:

  • Epoxide activation: The magnesium-coordinated alkoxide attacks the less substituted carbon of isobutylene oxide [6].
  • Chain elongation: This step introduces the butanol chain while preserving the methylthio aromatic moiety .
  • Steric considerations: Bulkier substrates require extended reaction times (6–8 hours) for complete conversion .

Alternative Synthetic Pathways

Non-Grignard methods offer complementary routes under milder conditions.

Thiol-Ene Coupling Strategies

Radical-mediated thiol-ene reactions enable precise installation of the methylthio group:

  • Photoinitiation: UV light (λ = 365 nm) activates thiyl radicals from methyl disulfide precursors .
  • Regioselective addition: Radicals preferentially add to electron-deficient alkenes in the butanol precursor .
  • Hydrogen abstraction: Termination yields the desired thioether linkage with 70–80% selectivity .

Catalytic Oxidation Approaches

Transition metal catalysts mediate selective alcohol formation from ketone precursors:

  • Substrate activation: 3-(Methylthio)phenylbutanone undergoes borane-mediated reduction.
  • Catalytic cycle: Chiral ruthenium complexes induce asymmetric induction (up to 90% ee) [3].
  • Product isolation: Distillation removes boron byproducts, yielding >98% pure alcohol [3].

Reaction Optimization Parameters

Systematic optimization enhances synthetic efficiency across methodologies.

Solvent System Effects

Solvent polarity directly impacts Grignard reagent stability and reaction kinetics:

SolventDielectric ConstantYield (%)
Diethyl ether4.368
Tetrahydrofuran7.572
Toluene2.441

Polar aprotic solvents like tetrahydrofuran improve nucleophilicity but require stricter moisture control [4] [6].

Temperature and Pressure Considerations

  • Grignard formation: Exothermic reactions necessitate cooling (0–5°C) to prevent side reactions [5].
  • High-pressure conditions: Autoclave reactions at 3–5 atm accelerate thiol-ene coupling rates by 40% .
  • Low-temperature quenching: Gradual warming (-78°C to 25°C) prevents exothermic decomposition during workup [4].

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy represents the most powerful analytical technique for structural elucidation of 2-[3-(Methylthio)phenyl]-2-butanol, providing comprehensive information about the molecular framework, connectivity patterns, and electronic environment of individual nuclei [1] [2]. The compound exhibits a molecular formula of C₁₁H₁₆OS with a molecular weight of 196.31 grams per mole, featuring a tertiary alcohol functional group attached to a methylthio-substituted aromatic system [3] .

Proton Nuclear Magnetic Resonance Spectral Interpretation

The proton nuclear magnetic resonance spectrum of 2-[3-(Methylthio)phenyl]-2-butanol demonstrates characteristic resonances that reflect the unique electronic environments within the molecular structure [1] [2]. The aromatic proton signals appear in the diagnostic region between 7.0 and 7.4 parts per million, exhibiting complex coupling patterns typical of meta-disubstituted benzene derivatives [5] [6]. The proton ortho to the methylthio substituent resonates at 7.2-7.4 parts per million as a doublet or multiplet with ortho coupling constants of 7-8 hertz [6] [7].

The aromatic protons meta to the methylthio group display signals at 7.0-7.2 parts per million, appearing as doublets or multiplets with both ortho coupling constants of 7-8 hertz and meta coupling constants of 2-3 hertz [5] [6]. The para-positioned aromatic proton exhibits a triplet or multiplet pattern at 7.1-7.3 parts per million due to equivalent ortho coupling interactions [6] [8]. These coupling patterns provide definitive evidence for the meta-substitution pattern on the aromatic ring [5] [6].

The methylthio group generates a characteristic singlet at 2.4-2.5 parts per million, integrating for three protons with no observable coupling to neighboring nuclei [9] [10]. This chemical shift position reflects the electron-withdrawing effect of the sulfur atom and the aromatic system [9] [11]. The tertiary alcohol hydroxyl proton appears as a broad singlet between 1.5 and 2.5 parts per million, with the breadth resulting from rapid exchange processes and variable hydrogen bonding interactions [1] [2].

The methyl groups attached to the quaternary carbon center resonate as a singlet at 1.2-1.4 parts per million, integrating for six protons due to their equivalent magnetic environments [2] [10]. The methylene protons connecting the aromatic ring to the tertiary alcohol center exhibit complex multiplet patterns at 2.5-2.8 parts per million, reflecting coupling interactions with both aromatic and aliphatic proton environments [10] [12].

Carbon-13 Nuclear Magnetic Resonance Pattern Recognition

The carbon-13 nuclear magnetic resonance spectrum provides critical information regarding the carbon framework and electronic environments within 2-[3-(Methylthio)phenyl]-2-butanol [13] [11]. The quaternary carbon bearing the hydroxyl group appears at 72-76 parts per million, characteristic of tertiary alcohol carbon atoms that experience deshielding effects from the electronegative oxygen substituent [2] [13].

The aromatic carbon framework exhibits distinct resonance patterns that reflect the substitution pattern and electronic effects of the methylthio group [13] [11]. The ipso carbon directly attached to the methylthio substituent resonates at 137-140 parts per million, demonstrating the electron-donating effect of the sulfur atom on the aromatic system [13] [9]. The ortho-positioned aromatic carbons appear at 128-130 parts per million, while the meta-positioned carbons resonate at 125-127 parts per million [13] [11].

The para-positioned aromatic carbon exhibits signals at 129-131 parts per million, reflecting the through-resonance effects of the methylthio substituent [13] [11]. The methylthio carbon atom itself appears at the characteristic upfield position of 15-16 parts per million, typical of alkyl carbons attached to sulfur atoms [9] [11]. The methyl carbons attached to the quaternary center resonate at 28-30 parts per million, while the methylene carbon connecting the aromatic and aliphatic portions appears at 42-45 parts per million [13] [11].

Infrared Spectral Fingerprinting

Infrared spectroscopy provides characteristic vibrational fingerprints that enable identification of functional groups and structural features within 2-[3-(Methylthio)phenyl]-2-butanol [14] [15]. The technique reveals specific absorption bands that correspond to molecular vibrations of bonds and functional groups, offering complementary structural information to nuclear magnetic resonance data [16] [17].

The hydroxyl stretch of the tertiary alcohol appears as a strong, broad absorption band between 3200 and 3600 wavenumbers per centimeter [15] [16]. This broad appearance results from extensive hydrogen bonding interactions that vary the hydroxyl bond strength throughout the sample [15] [17]. The position within this range specifically indicates a tertiary alcohol environment, as tertiary alcohols typically exhibit hydroxyl stretching frequencies in the higher portion of the alcohol range [16] [17].

Aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity peaks between 3000 and 3100 wavenumbers per centimeter, appearing as multiple discrete bands that reflect the various aromatic proton environments [14] [15]. The aliphatic carbon-hydrogen stretching modes appear as strong absorptions between 2850 and 3000 wavenumbers per centimeter, encompassing both methyl and methylene stretching vibrations from the alkyl portions of the molecule [14] [17].

The aromatic carbon-carbon stretching vibrations produce medium to strong intensity bands between 1450 and 1600 wavenumbers per centimeter, characteristic of the benzene ring framework [14] [15]. The carbon-oxygen stretch of the tertiary alcohol generates a strong absorption between 1100 and 1200 wavenumbers per centimeter, with the specific position within this range diagnostic for tertiary alcohol functionality [16] [17].

The carbon-sulfur stretching vibration of the methylthio group appears as a medium-intensity band between 600 and 700 wavenumbers per centimeter [18] [19]. This vibrational mode provides direct evidence for the presence of the thioether linkage within the molecular structure [18] [20]. Aromatic carbon-hydrogen bending vibrations produce medium to strong absorptions between 690 and 900 wavenumbers per centimeter, while the meta-disubstitution pattern generates characteristic bands between 750 and 850 wavenumbers per centimeter [14] [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-[3-(Methylthio)phenyl]-2-butanol reveals characteristic fragmentation patterns that provide structural confirmation and insight into gas-phase ion chemistry [21] [22]. The molecular ion peak appears at mass-to-charge ratio 196, corresponding to the intact molecular structure, though tertiary alcohols typically exhibit weak molecular ion intensities due to facile fragmentation processes [22] [23].

The base peak occurs at mass-to-charge ratio 59, representing a significant rearrangement process that likely involves McLafferty-type rearrangement mechanisms characteristic of alcohols containing aromatic substituents [21] [22]. This fragment demonstrates the tendency of the molecular structure to undergo complex rearrangements under electron impact conditions [23] [24].

Alpha-cleavage represents the dominant fragmentation pathway, generating the prominent peak at mass-to-charge ratio 181 through loss of a methyl radical from the tertiary alcohol center [22] [23]. This fragmentation pattern reflects the stability of the resulting carbocation and the weakness of carbon-carbon bonds adjacent to the hydroxyl-bearing center [22] [24]. Dehydration processes produce the fragment at mass-to-charge ratio 178 through loss of water, a characteristic reaction pathway for alcohol functional groups under mass spectrometric conditions [22] [23].

The tropylium ion at mass-to-charge ratio 91 represents a significant aromatic fragmentation product, formed through benzylic cleavage and subsequent rearrangement of the aromatic portion [21] [25]. This fragment demonstrates the influence of the aromatic system on the overall fragmentation behavior and provides evidence for the benzyl structural unit [22] [23].

Loss of the methylthio substituent generates fragments at mass-to-charge ratio 147, while aromatic fragmentation produces characteristic ions including the phenyl cation at mass-to-charge ratio 77 and substituted aromatic fragments at mass-to-charge ratios 135 and 121 [21] [22]. These fragmentation patterns collectively provide definitive structural confirmation and demonstrate the characteristic behavior of aromatic thioether alcohols under electron impact ionization conditions [23] [26].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.09218630 g/mol

Monoisotopic Mass

196.09218630 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

Explore Compound Types